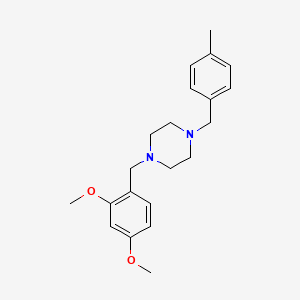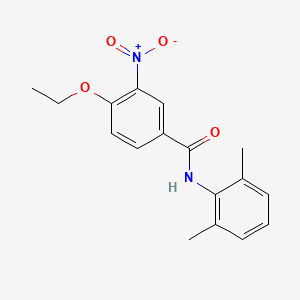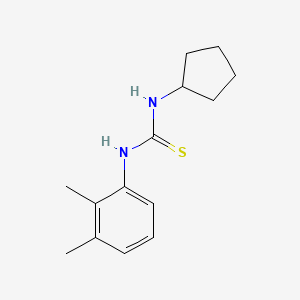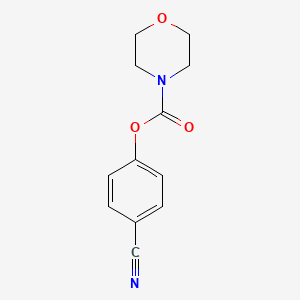
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as 4-CPP, is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its pharmacological properties and is known to have a wide range of applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual action makes it a valuable tool for studying the interactions between these two receptors.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety. It has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in lab experiments is its high affinity for various receptors, which makes it a valuable tool for studying the mechanisms of action of these receptors. However, one of the limitations of using 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is its potential for toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in scientific research. One potential direction is the development of new drugs based on the structure of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine that can be used for the treatment of various diseases such as depression and anxiety. Another potential direction is the use of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in the development of new imaging agents for the study of various receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine and its potential for toxicity in order to fully utilize its potential in scientific research.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is a complex process that involves several steps. The most common method used for the synthesis of 1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is the reaction between 1-(4-chlorophenyl)piperazine and N-methyl-4-piperidone in the presence of a catalyst. The reaction is carried out at a high temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been extensively studied for its pharmacological properties and is known to have a wide range of applications in the field of medicine. It has been shown to have a high affinity for various receptors such as serotonin and dopamine receptors, which makes it a valuable tool for studying the mechanisms of action of these receptors.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-4-2-14(17)3-5-15/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUPAIBNARAKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)


![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)